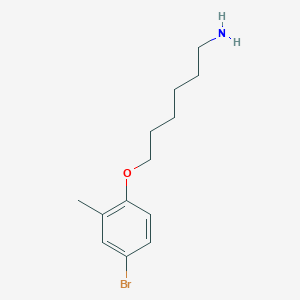

6-(4-Bromo-2-methylphenoxy)hexan-1-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-(4-bromo-2-methylphenoxy)hexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrNO/c1-11-10-12(14)6-7-13(11)16-9-5-3-2-4-8-15/h6-7,10H,2-5,8-9,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIMVEYTCNSBBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(4-Bromo-2-methylphenoxy)hexan-1-amine: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine, a molecule of interest in medicinal chemistry and drug development. Authored for professionals in the field, this document delves into the compound's chemical structure, proposes a detailed synthetic pathway with mechanistic insights, and outlines a robust analytical workflow for its characterization and quality control.

Molecular Architecture and Physicochemical Properties

6-(4-Bromo-2-methylphenoxy)hexan-1-amine is a substituted aryloxyalkylamine. Its structure is characterized by a 4-bromo-2-methylphenol moiety linked via an ether bond to a hexylamine tail. This unique combination of a halogenated aromatic ring and a flexible aliphatic amine chain suggests potential for diverse biological activities and makes it a valuable scaffold for further chemical modification.

Chemical Structure and SMILES Notation

The chemical structure of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine is depicted below. The Simplified Molecular Input Line Entry System (SMILES) string, a linear representation of the molecular structure, is also provided.

Chemical Structure:

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-6-(4-bromo-2-methylphenoxy)hexane (Williamson Ether Synthesis)

-

Rationale: The Williamson ether synthesis is a reliable method for forming aryl ethers. The phenoxide, generated in situ by a base, acts as a nucleophile, displacing a halide from an alkyl halide. Using a large excess of the dihaloalkane minimizes the formation of the diether byproduct.

-

Procedure:

-

To a solution of 4-bromo-2-methylphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Add 1,6-dibromohexane (5.0 eq) to the mixture.

-

Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired intermediate.

-

Step 2: Synthesis of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine (Gabriel Synthesis)

-

Rationale: The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding over-alkylation. It involves the formation of an N-alkylphthalimide, which is then cleaved to release the primary amine.

-

Procedure:

-

Dissolve 1-bromo-6-(4-bromo-2-methylphenoxy)hexane (1.0 eq) in dimethylformamide (DMF).

-

Add potassium phthalimide (1.2 eq) to the solution and heat the mixture at 80-90 °C for 12 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Filter the precipitated N-(6-(4-bromo-2-methylphenoxy)hexyl)phthalimide and wash with water.

-

To the obtained solid, add ethanol and hydrazine hydrate (2.0 eq).

-

Reflux the mixture for 4 hours.

-

After cooling, acidify the mixture with hydrochloric acid and filter to remove the phthalhydrazide byproduct.

-

Basify the filtrate with a sodium hydroxide solution and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

-

Analytical Characterization and Quality Control

A multi-technique approach is essential for the unambiguous identification and purity assessment of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine. This typically involves a combination of spectroscopic and chromatographic methods. [1]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include aromatic protons, a methyl singlet, methylene protons of the hexyl chain, and an amine proton signal.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, confirming its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Provides structural information through fragmentation analysis.

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) is typically employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both separation and identification, particularly if the compound is sufficiently volatile or can be derivatized.

Self-Validating Analytical Workflow

The integration of these techniques provides a self-validating system for quality control. The molecular formula from HRMS must be consistent with the structure elucidated by NMR. The purity determined by HPLC should align with the absence of significant impurity signals in the NMR spectra.

Caption: Integrated analytical workflow for compound validation.

Potential Applications and Future Directions

Aryloxyalkylamines are a class of compounds with a wide range of reported biological activities, including potential applications as antagonists for serotonin receptors and voltage-gated sodium channels. [2]The specific substitution pattern of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine makes it an interesting candidate for screening in various biological assays, particularly in the context of neurological and cardiovascular drug discovery. Further derivatization of the primary amine or modification of the aromatic ring could lead to the development of novel therapeutic agents.

References

- Shulgin, A., & Carter, M. (1975). N,N-Dimethyltryptamine (DMT) and other hallucinogenic tryptamines. Journal of Psychedelic Drugs, 7(3), 287-293.

-

Canal, C. E., et al. (2019). N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels. ACS Chemical Neuroscience, 10(9), 4081-4091. [Link]

- Jain, S. (2023). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Journal of Pharmaceutical Sciences & Research, 15(8), 2845-2848.

Sources

- 1. Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]-6-(4-phenylbutoxy)hexan-1-amine | C26H38BrNO3 | CID 170703346 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(4-Bromo-2-methylphenoxy)hexan-1-amine: Physicochemical Properties and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular weight and key physicochemical properties of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine. As a Senior Application Scientist, this document is structured to deliver not only essential data but also the underlying scientific rationale for the experimental methodologies used to determine these properties, ensuring a thorough understanding for researchers and drug development professionals.

Core Molecular Attributes

6-(4-Bromo-2-methylphenoxy)hexan-1-amine is a substituted aromatic ether with a terminal primary amine. Its fundamental molecular characteristics are crucial for any experimental design or computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀BrNO | Derived |

| Molecular Weight | 286.21 g/mol | Calculated |

| CAS Number | Not readily available | N/A |

The structure of this molecule, featuring a substituted aromatic ring, an ether linkage, and a flexible hexylamine chain, suggests a balance of lipophilic and hydrophilic character, which is critical in its potential interactions within biological systems.

Caption: Chemical structure of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine.

Ionization Constant (pKa): A Key Determinant of In Vivo Behavior

The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For a compound with a primary amine, like 6-(4-Bromo-2-methylphenoxy)hexan-1-amine, the pKa of its conjugate acid (R-NH3+) will determine its charge state in physiological environments (pH ~7.4). This, in turn, profoundly influences its solubility, permeability across biological membranes, and interaction with molecular targets.

Predicted pKa: While an experimental value is not available, prediction algorithms suggest a pKa for the protonated amine in the range of 10.5 to 10.6 . This indicates that at physiological pH, the amine group will be predominantly in its protonated, charged form (R-NH3+).

Experimental Determination of pKa

For a definitive pKa value, experimental determination is paramount. Potentiometric titration is the gold-standard method due to its precision and accuracy.[1][2]

Causality Behind Experimental Choices:

-

Why Potentiometric Titration? This method directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the inflection point where the concentrations of the acidic and basic forms of the analyte are equal.[3][4] At this half-equivalence point, the pH is equal to the pKa.[1]

-

Self-Validating System: The sigmoidal shape of the titration curve provides an internal validation of the measurement.[3] The sharpness of the inflection point is indicative of the accuracy of the determined pKa.

-

Authoritative Grounding: The principles of potentiometric titration are well-established and form the basis of pharmacopeial standards for pKa determination. The Organisation for Economic Co-operation and Development (OECD) also provides guidelines for the testing of chemical properties, which are internationally recognized standards.[5][6][7]

Detailed Protocol: Potentiometric Titration for pKa Determination

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[1]

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Accurately weigh and dissolve a sample of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine in a suitable solvent (e.g., water or a co-solvent system like methanol/water for poorly soluble compounds) to a known concentration (typically around 10⁻³ to 10⁻⁴ M).[2][3]

-

Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[1]

-

-

Titration:

-

Place the sample solution in a thermostatted vessel to maintain a constant temperature, as pKa is temperature-dependent.[3]

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Since the analyte is a base, titrate with the standardized HCl solution, adding small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added.

-

Determine the equivalence point from the inflection point of the titration curve (the point of maximum slope). This can be more accurately found by plotting the first or second derivative of the curve.

-

The pKa is the pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point).

-

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP): Predicting Membrane Permeability and Distribution

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property in drug discovery. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. LogP influences absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. A positive LogP value indicates a higher affinity for the lipid phase (more lipophilic), while a negative value signifies a preference for the aqueous phase (more hydrophilic).[8]

Predicted LogP: Computational models predict a LogP value of approximately 1.9 to 2.6 for the neutral form of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine.[9][10] It is important to note that at physiological pH, the compound will be mostly ionized, and its distribution will be described by the LogD (distribution coefficient), which is pH-dependent.

Experimental Determination of LogP

The "shake-flask" method is the traditional and often considered the "gold standard" for LogP determination.[11][12] However, for higher throughput and smaller sample requirements, reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely accepted alternative.[13][14]

Causality Behind Experimental Choices:

-

Why Shake-Flask? This method directly measures the partitioning of the compound between two immiscible phases (n-octanol and water) at equilibrium, providing a direct and fundamental measure of LogP.[8]

-

Why RP-HPLC? This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[14] It is faster, requires less material, and can be used for compounds with lower purity.[13]

-

Self-Validating System: In the shake-flask method, analyzing the concentration in both phases can provide a mass balance and confirm the accuracy of the measurement. For RP-HPLC, the linearity of the calibration curve generated from standards with known LogP values validates the method.

-

Authoritative Grounding: Both the shake-flask and HPLC methods are recognized by regulatory bodies like the OECD in their guidelines for chemical testing.[5][6]

Detailed Protocol: Shake-Flask Method for LogP Determination

-

Preparation:

-

Prepare a stock solution of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine in the phase in which it is more soluble (likely n-octanol).

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Use a buffer for the aqueous phase to control the pH and ensure the compound is in its neutral form.

-

-

Partitioning:

-

Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and buffered water in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period to allow for partitioning and then allow the phases to separate completely. Centrifugation can aid in phase separation.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.[8]

-

Caption: Workflow for LogP determination using the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development.[15] The solubility of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine will be significantly influenced by pH due to the presence of the ionizable amine group.

Predicted Solubility: Given the predicted LogP and the presence of an ionizable amine, the intrinsic solubility of the neutral form is expected to be low. However, the solubility will increase significantly at pH values below its pKa due to the formation of the more soluble protonated species.

Experimental Determination of Aqueous Solubility

The thermodynamic or "shake-flask" method is the most reliable for determining equilibrium solubility.[15]

Causality Behind Experimental Choices:

-

Why the Shake-Flask Method? This method ensures that the solution is in equilibrium with the solid form of the compound, providing a true measure of thermodynamic solubility.[16] This is critical for understanding the maximum concentration that can be achieved in solution under equilibrium conditions.

-

Self-Validating System: The presence of undissolved solid at the end of the experiment confirms that a saturated solution has been achieved. Analysis of the solid residue before and after the experiment by techniques like DSC or XRPD can confirm that no phase change has occurred.

-

Authoritative Grounding: The shake-flask method is a well-established protocol and is recommended in various guidelines for physicochemical characterization.[16]

Detailed Protocol: Equilibrium Solubility Determination

-

Preparation:

-

Add an excess amount of solid 6-(4-Bromo-2-methylphenoxy)hexan-1-amine to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

-

Equilibration:

-

Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation and Analysis:

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

-

-

Data Interpretation:

-

The measured concentration at each pH represents the aqueous solubility under those conditions. A plot of solubility versus pH will illustrate the pH-dependent solubility profile.

-

Summary of Physicochemical Properties

| Property | Predicted/Determined Value | Significance in Drug Development |

| Molecular Weight | 286.21 g/mol | Influences diffusion and permeability; within typical range for small molecule drugs. |

| pKa | ~10.5 - 10.6 (Predicted) | Determines the charge state at physiological pH, impacting solubility, absorption, and receptor binding. |

| LogP | ~1.9 - 2.6 (Predicted) | Indicates lipophilicity, affecting membrane permeability, distribution, and potential for metabolism. |

| Aqueous Solubility | pH-dependent | Crucial for dissolution and absorption; expected to be higher at acidic pH. |

Conclusion

The physicochemical properties of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine, particularly its pKa, LogP, and aqueous solubility, are key determinants of its potential as a research tool or therapeutic agent. While computational predictions provide valuable initial estimates, rigorous experimental determination using standardized and validated methods is essential for accurate characterization. The protocols and rationale provided in this guide offer a robust framework for obtaining reliable data to inform further research and development efforts.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals.

- van der Water, B. E., et al. (2017).

- Grgas, B., & Smith, J. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- Norecopa. (2021, October 14). OECD Guidelines for the testing of chemicals and related documents.

- Yildiz, E., & Özdemir, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.

- Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere.

- WuXi AppTec DMPK. (2023, November 30). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).

- GPC Gateway. (2025, June 30). OECD Publishes New and Revised Test Guidelines for Chemical Safety Assessment.

- Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa).

- BOC Sciences. (n.d.). Lipophilicity Assays.

- Sygnature Discovery. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery.

- Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from Cambridge MedChem Consulting website.

- Polli, J. E., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.

- UNECE. (n.d.). OECD Guidelines for the Testing of Chemicals | Aarhus Clearinghouse.

- Ionescu, C., et al. (2015). Experimental determination of the logP using the spectrophotometric method. Farmacia.

- ResearchGate. (n.d.). LogP / LogD shake-flask method v1.

- University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.

- ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.

- ECETOC. (n.d.). ASSESSMENT OF REVERSE-PHASE CHROMATOGRAPHIC METHODS FOR DETERMINATION OF PARTITION COEFFICIENTS.

- PASCO. (n.d.). Experiment C33: Determination of pKa by Half Titration.

- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.

- Yamagami, C., et al. (2002, December 15). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed.

- ChemBK. (2024, April 9). 6-bromohexan-1-amine.

- University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ResearchGate. (n.d.). The values of LogP determined with experimental (LogP HPTLC ) and computational methods.

- Glomme, A., & Dr. M. (2006, January 13). Determination of aqueous solubility by heating and equilibration: A technical note. European Journal of Pharmaceutical Sciences.

- American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.

- ChemScene. (n.d.). 26342-09-6 | 6-Bromo-1-hexanamine.

- PubChem. (n.d.). 6-Bromo-N-methylhexan-1-amine | C7H16BrN | CID 73553824.

- Benchchem. (n.d.). physical and chemical properties of 6-(4-Methoxyphenoxy)hexan-2-one.

- LookChem. (n.d.). 6-bromohexan-1-amine.

- Sigma-Aldrich. (n.d.). 6-bromo-1-hexanamine.

- EvitaChem. (n.d.). Buy 6-(4-Bromo-3-methylphenoxy)-hexanoic acid hydrazide (EVT-8107386).

- PubChem. (n.d.). 6-Bromo-4-methyl-2-hexanone | C7H13BrO | CID 85778744.

- Simson Pharma. (n.d.). 1-hexanamine, 6-bromo-N-methyl hydrobromide | CAS No- 857545-08-5.

- ChemScene. (n.d.). 6-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine.

- PMC. (n.d.). (6Z)-4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one.

- Sigma-Aldrich. (n.d.). 6-bromo-1-hexanamine.

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. oecd.org [oecd.org]

- 6. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. acdlabs.com [acdlabs.com]

- 9. chemscene.com [chemscene.com]

- 10. lookchem.com [lookchem.com]

- 11. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. scispace.com [scispace.com]

- 16. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Solvation Dynamics and Protocols for 6-(4-Bromo-2-methylphenoxy)hexan-1-amine in Organic Matrices

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 6-(4-Bromo-2-methylphenoxy)hexan-1-amine (CAS: 1341163-32-3)

Executive Summary

In modern drug discovery, particularly within the synthesis of Proteolysis Targeting Chimeras (PROTACs) and targeted kinase inhibitors, bifunctional building blocks are critical. 6-(4-Bromo-2-methylphenoxy)hexan-1-amine (MW: 286.21 g/mol ) is a highly versatile intermediate. Its structure features a bromoaryl group primed for palladium-catalyzed cross-coupling and a primary amine ready for amide bond formation or reductive amination [1].

However, the amphiphilic nature of this molecule—combining a highly lipophilic bromophenoxy-hexyl tail with a polar, ionizable primary amine head—creates unique solvation challenges. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic solubility tables. Here, we will dissect the mechanistic causality of its solvation, provide a self-validating protocol for empirical solubility determination, and establish field-proven guidelines for handling this compound in Dimethyl Sulfoxide (DMSO) and other organic matrices.

Physicochemical Profiling & Solvation Mechanics

To predict and manipulate the solubility of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine, we must first deconstruct its molecular architecture:

-

The Hydrophobic Domain (Bromophenoxy + Hexyl Chain): The extended hexyl linker and the brominated aromatic ring dominate the molecule's topological polar surface area (TPSA), driving a high theoretical LogP (octanol-water partition coefficient). This domain relies heavily on Van der Waals interactions and London dispersion forces for solvation, making halogenated solvents like Dichloromethane (DCM) exceptionally effective.

-

The Polar Headgroup (Primary Amine): The terminal

group acts as both a hydrogen bond donor and acceptor. In its free base form, the amine is uncharged, rendering the molecule practically insoluble in neutral aqueous media.

Why DMSO Excels as a Stock Solvent

Dimethyl sulfoxide (DMSO) is the industry standard for generating high-concentration stock solutions of lipophilic intermediates. DMSO is a polar aprotic solvent with a high dielectric constant (

Fig 1. Solvation logic and expected solubility outcomes across different solvent classes.

Quantitative Solubility Matrix

The following table synthesizes the expected solubility parameters for 6-(4-Bromo-2-methylphenoxy)hexan-1-amine based on its structural homologues and [3].

| Solvent Matrix | Solvent Class | Expected Solubility (Free Base) | Mechanistic Rationale |

| Dichloromethane (DCM) | Halogenated | ≥ 100 mg/mL | Optimal matching of dispersion forces with the bromoaryl and hexyl groups. Ideal for extraction. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 50 mg/mL (~175 mM) | Strong H-bond acceptance at the amine; hydrophobic stabilization by methyl groups. Ideal for assay stocks. |

| Dimethylformamide (DMF) | Polar Aprotic | ≥ 50 mg/mL | Similar to DMSO, but slightly lower dielectric constant. Excellent for amide coupling reactions. |

| Methanol (MeOH) | Polar Protic | ≥ 30 mg/mL | Protic nature solvates the amine well, but the hydrophobic tail limits ultra-high concentration. |

| Hexane / Heptane | Non-polar Aliphatic | < 5 mg/mL | Insufficient polarity to solvate the amine headgroup, leading to phase separation. |

| Deionized Water (pH 7.0) | Aqueous | < 0.1 mg/mL | High hydrophobic penalty. Note: Conversion to the HCl salt increases aqueous solubility dramatically. |

Experimental Methodologies: Self-Validating Solubility Protocol

To transition from theoretical estimates to empirical data for your specific batch, you must employ a rigorous thermodynamic solubility assay. The protocol below is designed as a self-validating system : it incorporates a mass-balance reconciliation step to ensure that no compound is lost to container adsorption—a common artifact when handling lipophilic amines.

Step-by-Step Methodology

Phase 1: Preparation & Lattice Disruption

-

Aliquot: Accurately weigh 5.0 mg of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine into a low-bind 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add exactly 100 µL of anhydrous DMSO (target theoretical concentration: 50 mg/mL).

-

Mechanical Agitation: Vortex the suspension for 2 minutes. Causality: Initial vortexing disperses macroscopic aggregates.

-

Thermal/Acoustic Disruption: Sonicate the sample in a water bath at 25°C for 15 minutes. Causality: Sonication provides the activation energy required to break the intermolecular crystalline lattice of the phenoxy ether, ensuring that kinetic barriers do not artificially depress the measured thermodynamic solubility.

Phase 2: Equilibration & Separation 5. Equilibration: Incubate the tube on an orbital shaker at 25°C for 24 hours. Causality: Thermodynamic solubility requires an equilibrium state between the dissolved solute and the solid phase. 6. Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet any undissolved material.

Phase 3: Self-Validating Analysis 7. Supernatant Quantification: Carefully aspirate 10 µL of the supernatant, dilute 1:100 in Acetonitrile, and quantify via HPLC-UV (monitoring at 220 nm and 254 nm) against a known standard curve. 8. Mass Balance Validation (Critical Step): Wash the remaining pellet with 50 µL of water to remove residual DMSO, lyophilize, and dissolve the dry pellet completely in 100 µL of DCM. Quantify this fraction via HPLC. Causality: The sum of the mass in the supernatant and the mass in the pellet must equal the initial 5.0 mg input (±5%). If it does not, the compound has adsorbed to the plasticware, and the assay must be repeated using glass vials.

Fig 2. Self-validating workflow for thermodynamic solubility determination.

Advanced Solubilization & Storage Strategies

Managing Amine Reactivity in Solution

When storing 6-(4-Bromo-2-methylphenoxy)hexan-1-amine in DMSO, researchers must account for the reactivity of the free primary amine. Over time, free amines can absorb atmospheric carbon dioxide to form insoluble carbamate salts, leading to unexplained precipitation in your stock vials.

Field-Proven Insights:

-

Argon Blanketing: Always purge DMSO stock vials with Argon or Nitrogen gas before sealing.

-

Salt Conversion: If the downstream application permits, convert the free base to a hydrochloride (HCl) salt by bubbling HCl gas through a solution of the compound in diethyl ether. The resulting HCl salt will exhibit significantly enhanced stability and improved solubility in polar protic solvents (like Methanol and Water), while maintaining excellent solubility in DMSO.

-

Freeze-Thaw Cycles: DMSO freezes at 18.5°C. When retrieving stocks from the -20°C freezer, allow the vial to equilibrate to room temperature naturally, followed by a brief 2-minute sonication. Causality: Rapid heating can cause localized degradation, while failing to sonicate may leave microscopic, kinetically trapped aggregates in suspension, skewing downstream assay dosing.

References

Strategic Utilization of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine in Advanced Drug Discovery: Nomenclature, Synthesis, and Application

As modern medicinal chemistry pivots toward complex bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors—the demand for highly specific, dual-functional building blocks has surged. As a Senior Application Scientist, I frequently evaluate the structural mechanics of linker-payload systems. One such critical intermediate is 6-(4-Bromo-2-methylphenoxy)hexan-1-amine .

This technical guide dissects the chemical identity, structural causality, and field-proven synthetic workflows for this specific compound, providing drug development professionals with a robust framework for integrating it into advanced therapeutic scaffolds.

Chemical Identity & Physicochemical Profiling

Before deploying any building block in a synthetic route, establishing its precise nomenclature and physicochemical baseline is mandatory. The compound features a terminal primary amine separated by a six-carbon aliphatic chain from an ether-linked aryl bromide.

The standardized IUPAC nomenclature and chemical identifiers are summarized below, verified against commercial chemical databases[1].

Table 1: Quantitative & Structural Data Summary

| Property | Standardized Value |

| IUPAC Name | 6-(4-bromo-2-methylphenoxy)hexan-1-amine |

| CAS Registry Number | 1341163-32-3 |

| Molecular Formula | C₁₃H₂₀BrNO |

| Molecular Weight | 286.21 g/mol |

| SMILES String | NCCCCCCOc1ccc(Br)cc1C |

| Key Functional Groups | Primary amine (nucleophile), Aryl bromide (electrophile) |

Structural Causality in Medicinal Chemistry

Why select 6-(4-bromo-2-methylphenoxy)hexan-1-amine over other linker systems? The selection of this specific architecture is driven by three mechanistic advantages:

-

The Hexylamine Spacer (C6): In PROTAC design, linker length dictates the spatial orientation between the E3 ligase and the target protein. A six-carbon chain provides an optimal balance of entropic flexibility and lipophilicity, preventing the linker from collapsing onto the payload while maintaining cell permeability.

-

The Terminal Primary Amine: Primary amines are exceptional nucleophiles. They allow for rapid, high-yielding amide coupling or reductive amination reactions with E3 ligase ligands (e.g., Thalidomide or VHL derivatives) under mild conditions, minimizing the risk of epimerizing sensitive stereocenters in the payload.

-

The Aryl Bromide Handle: The bromine atom situated at the para position (relative to the ether linkage) serves as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). The ortho-methyl group provides a slight steric shield that can dictate the conformation of the final biaryl axis, a critical factor in binding pocket thermodynamics.

Experimental Workflows: A Self-Validating System

To demonstrate the utility of[1], the following protocols detail its integration into a bifunctional PROTAC scaffold. Every step is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure causality and experimental integrity.

Protocol A: Amide Coupling (Linker Attachment)

Objective: Conjugate the primary amine of the building block to a carboxylic acid-bearing E3 ligase ligand.

-

Reagent Preparation: In an oven-dried flask under N₂, dissolve the E3 ligase ligand (e.g., Thalidomide-COOH, 1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

-

Causality: HATU is selected over EDC/NHS because it generates a highly reactive 7-azabenzotriazole active ester, which accelerates the reaction and suppresses epimerization of the E3 ligand.

-

-

Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes. DIPEA provides the basic environment necessary for activation without acting as a competing nucleophile due to its steric bulk.

-

Amine Addition: Add 6-(4-bromo-2-methylphenoxy)hexan-1-amine (1.1 eq) dropwise. Stir for 2 hours at room temperature.

-

Self-Validation (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain.

-

Validation Logic: The starting hexylamine will stain a deep purple due to the free primary amine. The disappearance of this purple spot confirms complete conversion to the secondary amide, which does not react with Ninhydrin.

-

-

Workup: Quench with saturated NaHCO₃, extract with EtOAc (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Attach the target protein ligand to the aryl bromide intermediate.

-

Setup: In a microwave vial, combine the aryl bromide intermediate from Protocol A (1.0 eq), the target protein ligand (bearing a boronic acid/ester, 1.2 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

-

Causality: The bidentate dppf ligand provides a large "bite angle" for the palladium center. This specific geometry accelerates the reductive elimination step, which is crucial for overcoming the steric hindrance imposed by the ortho-methyl group on our aryl bromide.

-

-

Degassing: Purge the mixture with N₂ for 10 minutes. Oxygen must be excluded to prevent the oxidation of the Pd(0) active species to an inactive Pd(II) state.

-

Reaction: Heat the mixture at 90°C for 12 hours.

-

Self-Validation (IPC): Analyze the crude mixture via LC-MS.

-

Validation Logic: The precursor aryl bromide exhibits a distinct 1:1 isotopic pattern (M and M+2 peaks) due to the ⁷⁹Br and ⁸¹Br isotopes. The complete absence of this isotopic signature in the product mass spectrum definitively validates successful cross-coupling.

-

-

Workup: Filter the mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify the final PROTAC via preparative HPLC.

Mechanistic Pathway Visualization

The logical relationship between the functional groups of 6-(4-bromo-2-methylphenoxy)hexan-1-amine and the synthetic workflow is mapped below.

Workflow for PROTAC synthesis using 6-(4-Bromo-2-methylphenoxy)hexan-1-amine.

Conclusion

The utility of 6-(4-bromo-2-methylphenoxy)hexan-1-amine (CAS: 1341163-32-3) lies in its precise architectural duality. By offering a highly nucleophilic primary amine separated by a lipophilic C6 spacer from a cross-coupling-ready aryl bromide, it eliminates the need for multi-step linker syntheses in the lab. When deployed using the self-validating protocols outlined above, researchers can rapidly generate libraries of bifunctional degraders or targeted inhibitors with high fidelity and predictable pharmacokinetics.

References

Sources

Unlocking the Therapeutic and Agrochemical Potential of the 4-Bromo-2-Methylphenoxy Scaffold: A Guide to Biological Target Identification

An In-Depth Technical Guide

Abstract

The 4-bromo-2-methylphenoxy moiety represents a privileged chemical scaffold, historically recognized for its role in agrochemicals and increasingly explored for its therapeutic potential. The specific substitution pattern—a bromine atom at the 4-position and a methyl group at the 2-position—imparts distinct electronic and steric properties that can be leveraged to achieve potent and selective interactions with a wide array of biological targets. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential biological targets for derivatives of this scaffold. Moving beyond established roles, we delve into novel target classes in human disease, including epigenetic modulators and G-protein coupled receptors. Furthermore, this guide furnishes detailed, field-proven protocols for the de-novo identification and validation of molecular targets, empowering research teams to unlock the full potential of their 4-bromo-2-methylphenoxy-based compound libraries.

Part 1: Established Biological Targets in Agrochemical Science

The most well-documented application of phenoxy derivatives is in agriculture, where they function as selective herbicides. The 4-bromo-2-methylphenoxy scaffold is chemically related to classic compounds in this family, and its derivatives are expected to interact with similar plant-specific pathways.

The Plant Auxin Pathway: A Classic Target

Phenoxyacetic acid derivatives, such as 2,4-D and MCPA, are synthetic auxins that overwhelm the natural growth-regulating machinery in broadleaf plants.[1] They mimic the endogenous plant hormone, indole-3-acetic acid (IAA), leading to uncontrolled cell division and elongation, ultimately causing plant death.[2]

Mechanism of Action: These derivatives bind to auxin co-receptor complexes, which include the F-box protein TIR1 (Transport Inhibitor Response 1) or its AFB (Auxin Signaling F-Box) homologs. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes the activity of Auxin Response Factors (ARFs), leading to the massive upregulation of growth-promoting genes and metabolic imbalance.[3] Derivatives of the 4-bromo-2-methylphenoxy scaffold that feature a carboxylic acid moiety are prime candidates for targeting this pathway.

Diagram: Simplified Auxin Signaling Pathway This diagram illustrates the mechanism of synthetic auxins, which mimic natural IAA, leading to the degradation of Aux/IAA repressors and the over-activation of auxin-responsive genes.

Part 2: Potential Therapeutic Targets in Mammalian Systems

The versatility of the phenoxy scaffold extends well beyond herbicidal activity. Structurally related molecules have demonstrated a wide spectrum of biological effects, suggesting that 4-bromo-2-methylphenoxy derivatives could be developed to target key players in human disease.[4]

G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest and most successfully drugged protein families. Phenoxyacetic acid derivatives have been identified as potent modulators of specific GPCRs.

-

Free Fatty Acid Receptor 1 (FFA1/GPR40): This receptor is a promising target for treating type 2 diabetes, as its activation amplifies glucose-stimulated insulin secretion.[5][6] Multiple studies have successfully identified phenoxyacetic acid derivatives as potent and selective FFA1 agonists.[7][8] Compound 16 from one such study showed robust agonistic activity (43.6 nM) and improved hyperglycemia in mouse models, underscoring the scaffold's suitability for targeting this receptor.[5]

Protein Kinases

The phenoxy group is a common feature in many approved and investigational kinase inhibitors. Its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket makes it a valuable pharmacophore.

-

Bruton's Tyrosine Kinase (BTK): As a crucial component of the B-cell receptor (BCR) signaling pathway, BTK is a validated target for hematological cancers.[9] Novel 5-phenoxy-2-aminopyridine derivatives have been developed as potent and selective irreversible BTK inhibitors, demonstrating the utility of the phenoxy moiety in this context.[9][10]

-

VEGFR-2 and c-Met: These receptor tyrosine kinases are critical drivers of angiogenesis and tumor progression. The phenoxy linker is a structural feature of inhibitors designed to target these kinases, such as Cabozantinib.[11]

Epigenetic Regulators: A Modern Frontier

Epigenetic proteins that "read," "write," or "erase" histone modifications are at the forefront of modern drug discovery, particularly in oncology and inflammatory diseases.

-

Bromodomain and Extra-Terminal (BET) Proteins: BET proteins (containing BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histones, tethering transcriptional machinery to chromatin.[3] The inhibition of BRD4 has proven to be an effective strategy for blocking the expression of key oncogenes like c-MYC.[3][12] While structurally distinct from known inhibitors like JQ1, the 4-bromo-2-methylphenoxy scaffold possesses drug-like properties suitable for fragment-based screening and the development of novel BET inhibitors.[12][13]

-

SWI/SNF Complex ATPases (SMARCA4/SMARCA2): The BAF (mSWI/SNF) chromatin remodeling complex uses the ATPase activity of either SMARCA4 (BRG1) or SMARCA2 (BRM) to control gene expression.[14] In cancers with inactivating mutations in SMARCA4, tumor cells become dependent on the paralog SMARCA2 for survival—a concept known as synthetic lethality.[15] Developing inhibitors of the SMARCA2/4 ATPase domain is a high-value therapeutic strategy.[16][17] The 4-bromo-2-methylphenoxy scaffold can serve as a starting point for designing allosteric inhibitors that target this challenging enzyme class.

Diagram: Epigenetic "Reader" Domain Concept This diagram shows how a bromodomain (an epigenetic 'reader') recognizes an acetylated lysine on a histone tail, and how a small molecule inhibitor can block this interaction.

Other Potential Targets

-

Cyclooxygenase-2 (COX-2): For derivatives exhibiting anti-inflammatory properties, COX-2 is a primary candidate target. Selective COX-2 inhibition is a well-established mechanism for anti-inflammatory drugs.[18][19]

-

Anticancer Activity: Beyond specific targets, bromophenol derivatives have shown general anticancer effects by inducing apoptosis (programmed cell death) in cancer cell lines, such as leukemia K562 cells.[20][21]

Part 3: A Technical Guide to Target Identification & Validation

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery. The following section provides a logical workflow and detailed protocols for elucidating the mechanism of action of novel 4-bromo-2-methylphenoxy derivatives.

Diagram: Target Identification & Validation Workflow A high-level overview of the process from a bioactive hit to a fully validated biological target.

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

This technique uses an immobilized version of the bioactive compound to "fish" for its binding partners from a complex protein mixture like a cell lysate.[2][22]

Causality: The principle is that a specific, high-affinity interaction will persist through washing steps, allowing for the selective enrichment and subsequent identification of the target protein(s).

Methodology:

-

Probe Synthesis: Synthesize a derivative of the 4-bromo-2-methylphenoxy hit compound that incorporates a linker at a position non-essential for its biological activity. The linker should terminate in a reactive group or an affinity handle like biotin.[22]

-

Immobilization: Covalently attach the synthesized probe to a solid support (e.g., agarose or magnetic beads). If using a biotinylated probe, it can be captured by streptavidin-coated beads.[22]

-

Incubation: Prepare a native cell lysate from a relevant cell line. Incubate the lysate with the bead-immobilized probe for 1-4 hours at 4°C to allow for binding.

-

Washing: Pellet the beads and wash them extensively with a series of buffers to remove non-specifically bound proteins. This step is critical for reducing background noise.[23]

-

Elution: Elute the bound proteins from the beads. This can be done by competing with a high concentration of the free (non-immobilized) hit compound, or by using denaturing conditions (e.g., urea, SDS).[23]

-

Proteomic Analysis: Digest the eluted proteins with trypsin and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]

-

Data Analysis: Compare the proteins identified from the active compound pull-down against those from a negative control (e.g., beads alone or an immobilized inactive analog). Genuine targets should be significantly enriched in the active sample.[24][25]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target within the complex environment of an intact cell.[26]

Causality: The binding of a ligand (your compound) to a protein typically increases the protein's thermal stability. Therefore, when heated, the target protein will denature and aggregate at a higher temperature in the presence of the binding compound compared to its absence.[27]

Methodology:

-

Cell Treatment: Treat intact cells with the 4-bromo-2-methylphenoxy derivative (e.g., at 10x the EC50) and a vehicle control (e.g., DMSO) for a set period (e.g., 1 hour).

-

Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. One aliquot is left at room temperature as a non-heated control.[28]

-

Cell Lysis: Lyse the cells to release their protein content. This is typically achieved by several rapid freeze-thaw cycles.[26]

-

Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.[26]

-

Quantification: Carefully collect the supernatant. Quantify the amount of the specific, soluble target protein remaining at each temperature point using Western Blotting or other protein detection methods like AlphaScreen.[28][29]

-

Data Analysis: Plot the amount of soluble protein versus temperature to generate a "melting curve." A shift of this curve to higher temperatures in the compound-treated samples confirms target engagement.[27]

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

Once a putative target is identified, SPR provides quantitative, real-time data on the binding kinetics and affinity of the interaction.[30]

Causality: SPR detects changes in the refractive index at the surface of a sensor chip. When a protein (ligand) is immobilized on the chip, the binding of an analyte (your compound) from a solution flowing over the surface causes a measurable change in this index, which is proportional to the mass bound.

Methodology:

-

Chip Preparation: Covalently immobilize the purified recombinant target protein onto the surface of a sensor chip.[31]

-

Analyte Injection: Prepare a series of dilutions of the 4-bromo-2-methylphenoxy derivative in a suitable running buffer. Inject these solutions sequentially over the chip surface, from lowest to highest concentration.

-

Association/Dissociation Monitoring: The instrument records the binding response in real-time, generating a sensorgram that shows the association phase (as the compound binds) and the dissociation phase (as buffer washes the compound off).[31]

-

Regeneration: After each cycle, a specific regeneration solution is injected to remove all bound analyte, preparing the surface for the next injection.

-

Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[30][32]

| Parameter | Description | Significance |

| ka (on-rate) | The rate at which the compound binds to the target. | A faster on-rate can lead to quicker onset of action. |

| kd (off-rate) | The rate at which the compound dissociates from the target. | A slower off-rate (longer residence time) often correlates with prolonged drug efficacy.[31] |

| KD (affinity) | The equilibrium dissociation constant (kd/ka). | A lower KD value indicates a higher binding affinity between the compound and its target. |

| Table 1: Key Kinetic Parameters from SPR Analysis |

Conclusion

The 4-bromo-2-methylphenoxy scaffold is a chemically tractable and biologically relevant starting point for the development of novel agrochemicals and human therapeutics. While its historical roots lie in the mimicry of plant auxins, the broader chemical space of its derivatives holds immense potential to modulate a diverse range of high-value mammalian targets, from GPCRs and kinases to the complex machinery of epigenetic regulation. The successful translation of a bioactive hit into a lead candidate is contingent upon the rigorous and unambiguous identification of its molecular target. By employing a systematic workflow that combines hypothesis-generating techniques like AP-MS with robust validation methods such as CETSA and SPR, research organizations can confidently elucidate the mechanism of action, accelerate their discovery programs, and unlock the full therapeutic promise of this versatile chemical entity.

References

-

Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections. (2022). PNAS. [Link]

-

Discovery and Characterization of Small Molecule Inhibitors of Bromodomains. (n.d.). Digital Commons @ USF. [Link]

-

Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

-

Discovery and characterization of bromodomain 2–specific inhibitors of BRDT. (n.d.). PNAS. [Link]

-

Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

-

Bromodomain biology and drug discovery. (2019). PMC - NIH. [Link]

-

Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (2015). PubMed. [Link]

-

Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (2015). PubMed. [Link]

-

Discovery of BRD4 bromodomain inhibitors by fragment-based high-throughput docking. (2014). PubMed. [Link]

-

Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

-

Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). PubMed. [Link]

-

Surface Plasmon Resonance Spectroscopy. (2022). Rapid Novor. [Link]

-

What is Small Molecule Hit Identification (Hit ID) ?. (n.d.). NVIDIA Glossary. [Link]

-

A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. [Link]

-

Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors – a review of patent literature from 2019–30 June 2023. (2024). Taylor & Francis. [Link]

-

Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. (2024). Dovepress. [Link]

-

Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers. (2024). eLife. [Link]

-

Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). NIH. [Link]

-

SPR applications in early drug discovery | Alto™ Digital SPR. (2023). Nicoya Lifesciences. [Link]

-

Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. (2024). STAR Protocols. [Link]

-

Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (n.d.). PMC. [Link]

-

The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies. (n.d.). PMC. [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC - NIH. [Link]

-

Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers. (2018). ACS Publications. [Link]

-

Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv. [Link]

-

Figure 4. Surface Plasmon Resonance Experiments for Target Validation... (n.d.). ResearchGate. [Link]

-

Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. [Link]

-

Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. (n.d.). PMC. [Link]

-

Complex Pharmacology of Free Fatty Acid Receptors. (2016). Chemical Reviews. [Link]

-

Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. (2025). Protocols.io. [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2025). ResearchGate. [Link]

- Pyrazolopyrimidine compounds as kinase inhibitors. (n.d.).

-

Affinity purification-mass spectrometry network analysis. (n.d.). Cytoscape. [Link]

-

Protocol of Immobilized Metal Affinity Chromatography. (n.d.). Creative BioMart. [Link]

-

Discovery of potent and selective agonists for the free fatty acid receptor 1 (FFA(1)/GPR40), a potential target for the treatment of type II diabetes. (2008). PubMed. [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025). MDPI. [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PMC. [Link]

-

Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF 2. (2025). MDPI. [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (n.d.). PMC. [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018). ResearchGate. [Link]

-

Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. (n.d.). Arabian Journal of Chemistry. [Link]

-

Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. (n.d.). MDPI. [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). MDPI. [Link]

Sources

- 1. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bromodomain biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of potent and selective agonists for the free fatty acid receptor 1 (FFA(1)/GPR40), a potential target for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of BRD4 bromodomain inhibitors by fragment-based high-throughput docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

- 15. tandfonline.com [tandfonline.com]

- 16. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cell.com [cell.com]

- 24. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Affinity purification-mass spectrometry network analysis [cytoscape.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. bio-protocol.org [bio-protocol.org]

- 30. rapidnovor.com [rapidnovor.com]

- 31. criver.com [criver.com]

- 32. nicoyalife.com [nicoyalife.com]

Introduction: The Double-Edged Sword of Bromo-Phenoxy Amines in Pharmaceutical Research

An In-depth Technical Guide to the Safe Handling of Bromo-Phenoxy Amines for Researchers and Drug Development Professionals

Bromo-phenoxy amines represent a critical class of molecules in the landscape of modern drug discovery and development. Their unique structural motif, combining the reactivity of a halogenated aromatic ring with the nucleophilic and hydrogen-bonding capabilities of an amine, makes them versatile building blocks for a wide array of pharmacologically active compounds. From kinase inhibitors to central nervous system agents, the bromo-phenoxy amine core is a privileged scaffold in medicinal chemistry. However, the very features that make these compounds chemically attractive also imbue them with potential biological and chemical hazards.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety considerations and handling precautions necessary when working with bromo-phenoxy amines. By understanding the principles of hazard identification, risk assessment, and control measures, laboratory personnel can confidently and safely harness the synthetic potential of this important class of molecules. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper, scientifically grounded perspective on why certain precautions are necessary and how to implement them effectively in a research and development setting.

Decoding the Safety Data Sheet (SDS) for Bromo-Phenoxy Amines: A Researcher's Perspective

The Safety Data Sheet is the cornerstone of chemical safety. For bromo-phenoxy amines, a thorough understanding of each section is paramount. It is not merely a document for regulatory compliance but a vital tool for risk assessment and experimental planning.

A representative bromo-phenoxy amine may be classified with the following hazards, which are crucial to identify and understand from the SDS.[1][2][3][4][5][6][7][8][9]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement Examples |

| Acute Toxicity (Oral, Dermal, Inhalation) | Danger/Warning | Harmful if swallowed.[1][5] Harmful in contact with skin.[5] Harmful if inhaled.[5] | |

| Skin Corrosion/Irritation | Danger | Causes severe skin burns and eye damage.[1] | |

| Serious Eye Damage/Eye Irritation | Danger | Causes serious eye damage.[3][9] | |

| Specific Target Organ Toxicity | Warning | May cause respiratory irritation.[3][4] | |

| Hazardous to the Aquatic Environment | Warning | May cause long lasting harmful effects to aquatic life.[9] |

Expert Insight: The presence of both a halogen (bromo) and an amine group on an aromatic ring can lead to a complex toxicological profile. Aromatic amines as a class are known for their potential to be absorbed through the skin and some are recognized as carcinogens.[10][11] The bromo-substituent can enhance lipophilicity, potentially increasing skin absorption. Therefore, the risk of systemic toxicity even from dermal contact should not be underestimated.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective laboratory safety relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Caption: The Hierarchy of Controls for mitigating laboratory hazards.

-

Elimination and Substitution: While complete elimination of a bromo-phenoxy amine may not be feasible if it is a key intermediate, consider if a less hazardous analogue could be used in early-stage research.

-

Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For bromo-phenoxy amines, the primary engineering control is a certified chemical fume hood.

-

Administrative Controls: These are changes to work practices and procedures. This includes developing and strictly adhering to Standard Operating Procedures (SOPs), providing thorough training, and clearly labeling all containers.[12][13][14][15][16]

-

Personal Protective Equipment (PPE): PPE is the last line of defense.[13] For bromo-phenoxy amines, this includes, at a minimum, a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[16][17][18][19][20][21]

Step-by-Step Protocol for the Safe Handling of Bromo-Phenoxy Amines

This protocol outlines the essential steps for safely handling bromo-phenoxy amines in a laboratory setting.

1. Pre-Experiment Planning and Risk Assessment:

-

Thoroughly review the Safety Data Sheet for the specific bromo-phenoxy amine being used.

-

Consult reputable sources for toxicological data on analogous compounds.

-

Prepare a written Standard Operating Procedure (SOP) for the experiment, detailing the quantities of all reagents, the steps of the procedure, and the specific safety precautions to be taken.

-

Identify the location of the nearest safety shower and eyewash station.

2. Engineering Controls and Work Area Preparation:

-

All manipulations of bromo-phenoxy amines, including weighing, dispensing, and reactions, must be conducted in a certified chemical fume hood.

-

Ensure the fume hood sash is at the appropriate height.

-

Cover the work surface with absorbent, disposable bench paper.

3. Personal Protective Equipment (PPE) Selection and Use:

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[8]

-

Hand Protection: Select gloves that are resistant to the specific bromo-phenoxy amine and any solvents being used. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or when working with aggressive solvents, heavier-duty gloves such as butyl or neoprene may be necessary. Always double-glove.

-

Body Protection: A flame-resistant lab coat should be worn and fully buttoned. For larger-scale operations, a chemically resistant apron is recommended.[20]

-

Respiratory Protection: If there is a risk of generating aerosols or fine powders outside of a fume hood, a respirator may be required.[17][20][21]

4. Experimental Procedure:

-

Clearly label all containers with the chemical name and any relevant hazard warnings.[16]

-

Use the smallest quantity of the bromo-phenoxy amine necessary for the experiment.

-

When transferring solids, use a spatula and avoid creating dust.

-

When transferring liquids, use a syringe or cannula to minimize the risk of spills.

-

Be mindful of potential chemical incompatibilities. Aromatic amines can react exothermically with strong acids and oxidizing agents.[10] The presence of the bromo-substituent can also influence reactivity, for instance in palladium-catalyzed cross-coupling reactions.[22]

5. Post-Experiment Decontamination and Waste Disposal:

-

Decontaminate all glassware and equipment that has come into contact with the bromo-phenoxy amine.

-

Wipe down the work surface in the fume hood with an appropriate solvent.

-

Dispose of all contaminated waste, including bench paper, gloves, and disposable labware, in a designated hazardous waste container.

-

Bromo-phenoxy amines are halogenated organic compounds and must be disposed of in a designated halogenated waste stream.[23][24][25][26] Do not mix halogenated and non-halogenated waste.[24][25]

Caption: Workflow for the safe handling of bromo-phenoxy amines.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

Chemical Splash to Skin or Eyes:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes.[27] For eye exposure, hold the eyelids open and roll the eyes to ensure thorough rinsing.[27]

-

Remove any contaminated clothing while flushing.

-

Seek immediate medical attention.

Inhalation:

-

Move the affected person to fresh air.

-

If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

-

Seek immediate medical attention.[28]

Ingestion:

Spills:

-

For small spills within a fume hood, use an appropriate absorbent material to clean up the spill.

-

For larger spills, or any spill outside of a fume hood, evacuate the area and contact the appropriate emergency response personnel.

Conclusion: A Culture of Safety in Research

Bromo-phenoxy amines are invaluable tools in the pursuit of new medicines. However, their utility must always be balanced with a profound respect for their potential hazards. By integrating the principles outlined in this guide—from the detailed interpretation of Safety Data Sheets to the rigorous application of the hierarchy of controls and adherence to safe handling protocols—researchers can create a laboratory environment where scientific innovation and personal safety are not mutually exclusive. A strong safety culture, built on a foundation of knowledge, preparedness, and shared responsibility, is the ultimate safeguard when working with this and other classes of hazardous chemicals.

References

-

Safe Work Australia. (n.d.). Using the GHS - Chemicals. Retrieved from [Link]

-

Federal Institute for Occupational Safety and Health. (n.d.). Hazard pictograms for chemicals. Retrieved from [Link]

-

Wikipedia. (2024, February 28). GHS hazard pictograms. Retrieved from [Link]

-

Industrial Speciality Chemicals. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

Creative Safety Supply. (2023, December 29). GHS Pictograms: A Guide for Hazard Communication. Retrieved from [Link]

-

Northwestern University Office of Environmental Health and Safety. (2016, August 22). Know Your Hazard Symbols (Pictograms). Retrieved from [Link]

-

Tanner, J., & Cain, W. (2022, October 5). OSHA Chemical Hazards And Communication. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

-

DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

-

Graphic Products. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

-

El-Fattah, M. A. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petrochemical Science & Engineering, 2(4). Retrieved from [Link]

-

U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

-

The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

-

University of North Carolina at Chapel Hill Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

-

University of Washington Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

-

Singh, S., et al. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

-

van Lonkhuyzen, A., et al. (2020). The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses. Annals of Emergency Medicine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2024, October 3). Bromine. Retrieved from [Link]

-

Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-